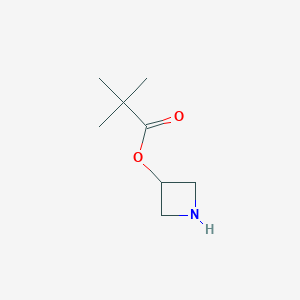
Azetidin-3-yl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-3-yl pivalate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-yl pivalate is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl pivalate typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields azetidin-3-yl pivalate as the primary product .
Industrial Production Methods
Industrial production of azetidin-3-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity azetidin-3-yl pivalate .
化学反応の分析
Types of Reactions
Azetidin-3-yl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various azetidine derivatives .
科学的研究の応用
Azetidin-3-yl pivalate has several scientific research applications:
作用機序
The mechanism of action of azetidin-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, modulating their activity and exerting therapeutic effects.
類似化合物との比較
Azetidin-3-yl pivalate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Azetidin-3-yl pivalate is unique due to its specific reactivity and the presence of the pivalate group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
519188-46-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
azetidin-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3 |
InChIキー |
YLNBMEMYNHPLEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
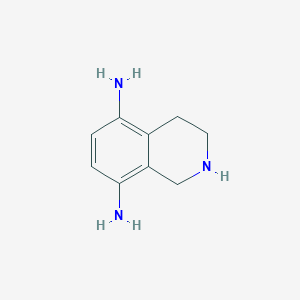
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)

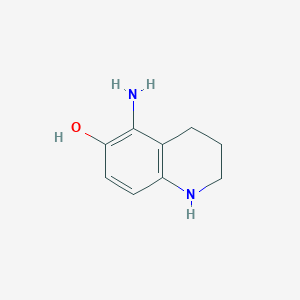
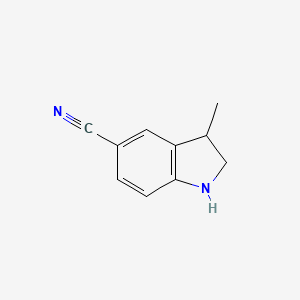
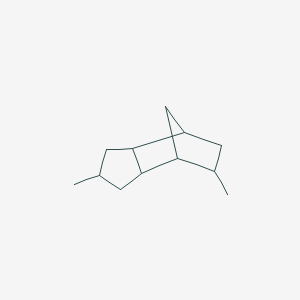
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
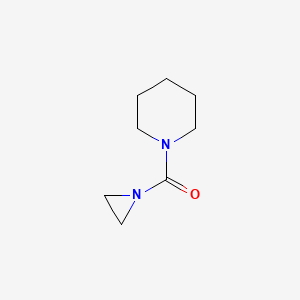

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
